N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine
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Overview
Description
N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo[2,1-b][1,3]thiazole ring fused with a piperidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom in the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine involves its interaction with specific molecular targets. The imidazo[2,1-b][1,3]thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.
Uniqueness
N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4S/c1-17-20(25-13-14-26-21(25)22-17)16-24-11-6-9-19(15-24)23(2)12-10-18-7-4-3-5-8-18/h3-5,7-8,13-14,19H,6,9-12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIDHCESCATCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CN3CCCC(C3)N(C)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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